Ethyl 4-amino-3-iodobenzoate
Overview
Description
Ethyl 4-amino-3-iodobenzoate: is an organic compound with the molecular formula C9H10INO2 . It is an ester derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and an iodine atom at the third position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-3-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 4-aminobenzoate. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or other substituted benzoates can be formed.
Oxidation Products: Nitro derivatives or quinones.
Reduction Products: Amines or other reduced forms of the compound.
Scientific Research Applications
Ethyl 4-amino-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-iodobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with active sites and affecting enzyme activity. The presence of the iodine atom can also facilitate interactions with biological molecules through halogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
- Ethyl 4-amino-3-bromobenzoate
- Ethyl 4-amino-3-chlorobenzoate
- Ethyl 4-amino-3-fluorobenzoate
Comparison: Ethyl 4-amino-3-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological interactions compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance certain types of chemical reactions, such as coupling reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
ethyl 4-amino-3-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFCBYVKPRHTPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332634 | |
Record name | ethyl 4-amino-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62875-84-7 | |
Record name | ethyl 4-amino-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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